molecular formula C8H7BrClN3 B13919259 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine

Cat. No.: B13919259
M. Wt: 260.52 g/mol
InChI Key: IXQOUNYOHMNHGJ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is a halogenated indazole derivative featuring bromo, chloro, and methyl substituents at positions 4, 5, and 6, respectively. Indazole scaffolds are pharmacologically significant due to their role in kinase inhibition and antiviral activity.

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

4-bromo-5-chloro-6-methyl-1H-indazol-3-amine

InChI

InChI=1S/C8H7BrClN3/c1-3-2-4-5(6(9)7(3)10)8(11)13-12-4/h2H,1H3,(H3,11,12,13)

InChI Key

IXQOUNYOHMNHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Cl)Br)C(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine typically involves a multi-step process. One common method includes the regioselective bromination of a precursor compound followed by cyclization with hydrazine. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can yield oxides and amines, respectively .

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Regiochemistry

The position of halogen and alkyl groups critically influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
7-Bromo-4-chloro-1H-indazol-3-amine Br (C7), Cl (C4) C₇H₅BrClN₃ 247.94
5-Bromo-4-chloro-1H-indazol-3-amine Br (C5), Cl (C4) C₇H₅BrClN₃ 247.94
6-Bromo-4-fluoro-1H-indazol-3-amine Br (C6), F (C4) C₇H₅BrFN₃ 230.04
5-Bromo-1H-indazol-3-amine Br (C5) C₇H₆BrN₃ 212.05
3-Bromo-6-chloro-2H-indazol-4-amine Br (C3), Cl (C6) C₇H₅BrClN₃ 247.94

Key Observations :

  • Regioselectivity: The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Lenacapavir intermediate) employs regioselective bromination and cyclization steps, achieving >95% purity . Isomer 5-bromo-4-chloro (compound 12) forms as a minor byproduct, highlighting the sensitivity of substituent positioning to reaction conditions .
Key Analog Syntheses
  • 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized from 3-bromo-6-chloro-2-fluorobenzonitrile via hydrazine cyclization (53% yield, 96% purity) .
  • 5-Bromo-1H-indazol-3-amine : Prepared via Pd-catalyzed coupling or direct bromination of indazole precursors .

Physicochemical Properties

NMR Data Comparison
Compound $ ^1H $ NMR (DMSO-$ d_6 $, δ ppm) $ ^{13}C $ NMR (DMSO-$ d_6 $, δ ppm) Reference
7-Bromo-4-chloro-1H-indazol-3-amine 12.23 (s, 1H), 7.41 (d, J=7.9 Hz), 6.85 (d, J=7.9 Hz), 5.33 (s) 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, 101.0
5-Bromo-4-chloro-1H-indazol-3-amine 12.0 (s, 1H), 7.45 (d, J=8.8 Hz), 7.19 (d, J=8.8 Hz), 5.27 (s) 148.5, 141.8, 131.1, 125.7, 112.3, 110.9, 110.3
6-Bromo-4-fluoro-1H-indazol-3-amine Data not provided Data not provided

Insights :

  • The NH₂ group in 3-aminoindazoles resonates as a broad singlet near δ 12 ppm.
  • Substituent electronegativity (e.g., Cl vs. F) shifts aromatic proton signals predictably.

Stability and Purification

  • Chromatography-Free Purification: 7-Bromo-4-chloro-1H-indazol-3-amine is purified via solvent recrystallization (methanol/water), avoiding column chromatography .
  • Isomer Separation : Isomeric byproducts (e.g., compound 12) require silica gel chromatography for isolation .

Biological Activity

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer types, and relevant structure-activity relationships (SAR).

The compound has been identified as a selective inhibitor of mutant RAS proteins, particularly the G12C variant found in various cancers. The mechanism involves the formation of an irreversible covalent bond with cysteine at position 12 of the RAS protein, locking it in an inactive state. This disruption of RAS signaling pathways is crucial as RAS mutations are implicated in approximately 25% of human tumors, with KRAS being the most frequently mutated gene in this context .

Antitumor Activity

Research indicates that 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine exhibits potent antitumor activity across multiple cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various models.

Efficacy Data

A summary of the antitumor efficacy across different cancer cell lines is presented in Table 1.

Cell Line IC50 (µM) Effect
HCT116 (Colon)0.64Significant growth inhibition
K562 (Leukemia)10 - 14Induces apoptosis
MM1.S (Multiple Myeloma)0.64Potent antiproliferative activity

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives, including 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine, is highly dependent on their structural features. Studies have shown that modifications at specific positions on the indazole ring can enhance or diminish potency against target proteins.

Key Findings

  • Substituents at Positions 4 and 6 : Variations at these positions significantly influence the binding affinity to RAS proteins and overall biological activity.
  • Covalent Bonding : The ability to form stable covalent bonds with target proteins is a critical factor for the efficacy of this compound .

Case Studies

Several studies have evaluated the biological activity of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine:

  • Study on KRAS G12C Inhibition : A study demonstrated that this compound effectively inhibits KRAS G12C mutant proteins, leading to reduced tumor growth in xenograft models .
  • Apoptosis Induction in K562 Cells : In vitro experiments showed that treatment with varying concentrations resulted in increased apoptosis rates, correlating with decreased expression of anti-apoptotic proteins like Bcl-2 and increased pro-apoptotic proteins like Bax .

Q & A

Advanced Research Question

  • Molecular docking : Models interactions with MAO-B or HIV capsid proteins.
  • 3D Pharmacophore modeling : Identifies critical substituents for kinase inhibition (e.g., halogen atoms for hydrophobic pockets) .
    Kansal et al. (2010) applied this to design c-Kit inhibitors with nanomolar affinity .

How to ensure stability during storage?

Basic Research Question

  • Solid state : Store at 2–8°C in amber vials to prevent photodegradation.
  • Solution phase : Use anhydrous DMSO at -20°C; avoid freeze-thaw cycles .

What purification methods are effective for by-product removal?

Advanced Research Question

Method Conditions Outcome Reference
RecrystallizationMeOH/water (4:1), refluxRemoves 90% of isomeric by-products
Solvent washingMTBE (4×20 mL)Reduces impurities to <2%

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